molecular formula C16H20FN5O4S B3001348 4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034579-42-3

4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B3001348
CAS No.: 2034579-42-3
M. Wt: 397.43
InChI Key: LZZGFTMIHCSJAU-UHFFFAOYSA-N
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Description

4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-substituted benzene ring, a methoxy group, a morpholino group, and a triazinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the introduction of the fluoro group, the formation of the triazinylmethyl group, and the attachment of the morpholino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
  • N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide stands out due to its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O4S/c1-11-9-12(17)3-4-13(11)27(23,24)18-10-14-19-15(21-16(20-14)25-2)22-5-7-26-8-6-22/h3-4,9,18H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZGFTMIHCSJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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